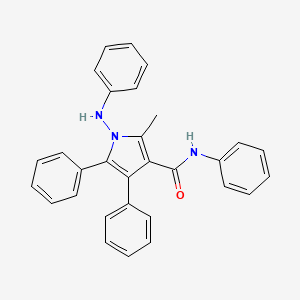![molecular formula C9H10N6 B14376831 N'-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide](/img/structure/B14376831.png)
N'-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide is a complex organic compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide typically involves the cyclization of o-phenylenediamine with formic acid or its derivatives. One common method includes the use of formic acid, iron powder, and ammonium chloride to reduce the nitro group and effect the imidazole cyclization . Another method involves the use of N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs microwave-assisted synthesis, which significantly reduces reaction time and increases yield. For instance, using o-phenylenediamine dihydrochloride under microwave conditions can produce benzimidazoles with high efficiency . Additionally, environmentally benign solvents like water and renewable methine sources such as D-glucose are used in oxidative cyclization strategies .
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities and properties.
Applications De Recherche Scientifique
N’-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Explored for its anticancer properties and as an inhibitor of various enzymes involved in metabolic pathways.
Mécanisme D'action
The mechanism of action of N’-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical processes. For example, it may inhibit DNA synthesis by binding to DNA polymerase or interfere with protein synthesis by targeting ribosomal subunits .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound, which shares the core structure but lacks the hydrazinylidenemethyl and carboximidamide groups.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, exhibiting different biological activities.
N-Heterocyclic Carbenes (NHCs): Compounds with a similar imidazole ring structure but different substituents, used as ligands in coordination chemistry.
Uniqueness
N’-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrazinylidenemethyl group allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C9H10N6 |
|---|---|
Poids moléculaire |
202.22 g/mol |
Nom IUPAC |
N'-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide |
InChI |
InChI=1S/C9H10N6/c10-8(12-5-13-11)9-14-6-3-1-2-4-7(6)15-9/h1-5H,11H2,(H,14,15)(H2,10,12,13) |
Clé InChI |
VRIXHRWVCLHOHV-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)NC(=N2)C(=N/C=N/N)N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C(=NC=NN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14376760.png)

![Phenol, 2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]-6-methoxy-](/img/structure/B14376781.png)






![1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one]](/img/structure/B14376817.png)

![2-Methyl-1-(2-nitroprop-1-en-1-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14376827.png)

